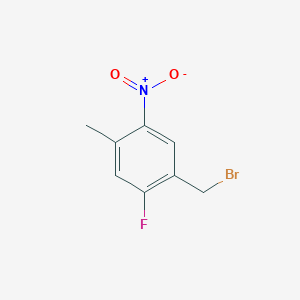

2-Fluoro-4-methyl-5-nitrobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

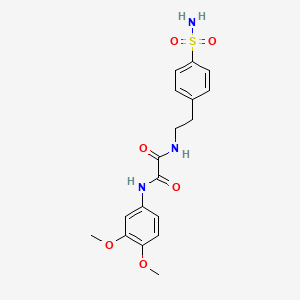

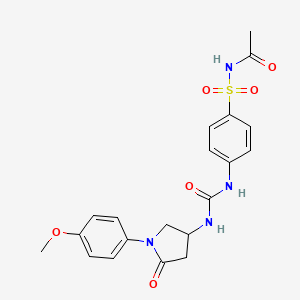

“2-Fluoro-4-methyl-5-nitrobenzyl bromide” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a yellow crystalline solid that is commonly used for various purposes in scientific experiments, such as in the synthesis of pharmaceutical intermediates and photoaffinity labeling.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 . This indicates that the compound consists of a benzene ring with fluorine, methyl, and nitro groups attached to it, along with a bromomethyl group.Physical and Chemical Properties Analysis

The compound has a molecular weight of 248.05 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用

Synthesis of 4H-1-Benzopyrans

2-Fluoro-5-nitrobenzyl bromide reacts with active methylene compounds in the presence of potassium carbonate, leading to the formation of 4H-1-benzopyrans. This reaction sequence is utilized in creating highly functionalized benzopyrans, providing products in 50-92% yields (Bunce, Rogers, Nago, & Bryant, 2008).

Fluorine-18 Labeling of Proteins

Fluorine-18-labeled reagents, including methyl 3-[18F]fluoro-5-nitrobenzimidate and 4-[18F]fluorophenacyl bromide, have been synthesized for covalent attachment of fluorine-18 to proteins. This process is significant in the field of nuclear medicine (Kilbourn, Dence, Welch, & Mathias, 1987).

Solvolysis of Benzyl and Benzoyl Halides

A kinetic study of the solvolysis of o-nitrobenzyl bromide in various solvents and temperatures showed that the ortho-nitro group plays a role as an internal nucleophile. This insight is essential for understanding the solvolytic reactivity of similar compounds (Park, Rhu, Kyong, & Kevill, 2019).

Synthesis of Radiopharmaceuticals

2-Fluoro-5-nitrobenzyl bromide plays a role in the synthesis of [18F]fluororinated analogs of benzamide neuroleptics. This synthesis is crucial for the development of radiopharmaceuticals used in medical imaging (Hatano, Ido, & Iwata, 1991).

Synthesis of Fluorine-18 Substituted Aromatic Aldehydes

The synthesis of various [18F]fluoroaromatic aldehydes using activated nitro precursors is reported, highlighting the application of 2-fluoro-4-methyl-5-nitrobenzyl bromide in the preparation of new radiopharmaceuticals (Lemaire et al., 1992).

Chemistry of Reporter Groups

2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) chemistry is crucial for understanding the interaction with amino acid esters, demonstrating its significance in protein studies (Loudon & Koshland, 1970).

Spectrophotometric Determination of Anionic Surfactants

This compound derivatives are used in spectrophotometric determination of anionic surfactants in river waters. This application is important for environmental monitoring and analysis (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).

Safety and Hazards

“2-Fluoro-4-methyl-5-nitrobenzyl bromide” is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPYTKHUFDLKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2423714.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)

![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)

![3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2423723.png)

![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)

![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2423730.png)

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)